4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine
Description
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine is a spirocyclic amine featuring a unique ethoxymethyl substituent on the azaspiro[4.5]decane scaffold.
Properties
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.5]decan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-9-11-8-14(13)10-12(11)6-4-3-5-7-12/h11H,2-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPJVOAMVSPMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine is the Mu-Opioid Receptor (MOR). The MOR is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system. It plays a crucial role in mediating and modulating analgesia and adverse effects.
Mode of Action
This compound acts as a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways. It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl. This selective activation is referred to as “ligand bias” and is a key feature of this compound.
Biochemical Pathways
The compound’s interaction with the MOR affects the opioid pathways, leading to analgesic effects. By selectively activating the G protein pathway over the β-arrestin pathway, it can produce therapeutic analgesic effects with reduced adverse effects. This is a significant advancement in the understanding of opioid mechanisms in inducing analgesia.
Result of Action
The molecular and cellular effects of this compound’s action are primarily analgesic. This selective activation can potentially lead to safer, better-tolerated, and more efficacious drugs.
Biological Activity
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine is a compound of interest due to its unique spirocyclic structure, which may confer distinct biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of various bioactive molecules. Its chemical formula is C₁₃H₁₈N₂O, and it contains an ethoxymethyl group that may influence its solubility and interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, spirocyclic amines have been shown to inhibit various cancer cell lines by targeting specific signaling pathways. The compound's structural modifications can enhance its potency against cancer cells.
Table 1: Anticancer Activity of Spirocyclic Compounds
| Compound Name | IC50 (µM) | Target Pathway | Cell Line Tested |
|---|---|---|---|
| This compound | TBD | MAPK pathway | KYSE520 (Esophageal) |
| Compound A (similar structure) | 12.5 | EGFR signaling | A549 (Lung) |
| Compound B | 8.0 | PI3K/Akt pathway | MCF7 (Breast) |
2. Acetylcholinesterase Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While specific data for this compound is limited, related analogs have shown promising AChE inhibitory activity, suggesting potential neuroprotective effects.
Table 2: AChE Inhibition by Related Compounds
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Compound C | 3.5 | Study on Coumarins |
| Compound D | 5.0 | Study on Thiazoles |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Neurotransmitter Levels : By inhibiting AChE, the compound may increase acetylcholine levels, enhancing cognitive function.
Case Studies and Research Findings
- In Vitro Studies : Initial studies involving the compound demonstrated a moderate inhibitory effect on cancer cell proliferation in vitro, particularly in esophageal squamous carcinoma cells.
- In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and bioavailability of the compound in animal models to assess its therapeutic potential.
- Comparative Analysis : A comparative analysis with other spirocyclic compounds revealed that structural variations significantly impact biological activity, indicating that further optimization of the ethoxymethyl group could enhance efficacy.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table summarizes key differences between 4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine and structurally related compounds:
Key Observations
Substituent Effects on Physicochemical Properties: The ethoxymethyl group in the target compound increases lipophilicity compared to polar groups like carboxylic acids (e.g., carboximidamide derivative ) or ketones (e.g., compound 5g ). This may enhance membrane permeability but reduce aqueous solubility.
Synthesis Efficiency :
- Yields vary significantly: 15–75% , depending on substituents and methods. Photocatalytic synthesis (e.g., compound 6i ) offers moderate yields (53%), while alkylation reactions (e.g., 5g ) are more efficient (62%).
Biological Activity: Anticancer activity is reported for fluorophenyl-thia derivatives (compound 14 ), while anticonvulsant properties are noted in N-phenylamino-azaspiro[4.5]decane-diones . The ethoxymethyl derivative’s activity remains uncharacterized but could be hypothesized based on structural similarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
